molecular formula C6H7NOS B3064845 4-(Methylsulfinyl)pyridine CAS No. 21948-76-5

4-(Methylsulfinyl)pyridine

Cat. No. B3064845
CAS RN: 21948-76-5
M. Wt: 141.19 g/mol
InChI Key: HYVLELBIMWJSDS-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)pyridine is a sulfur-containing compound with a pyridine ring . It has a molecular formula of C6H7NOS and a molecular weight of 141.19 g/mol .


Molecular Structure Analysis

The molecular structure of this compound involves a pyridine ring with a methylsulfinyl group attached . Pyridine molecules have been widely used to improve the performances of perovskite solar cells .

Scientific Research Applications

Spin-Crossover and Crystallographic Phase Changes

4-(Methylsulfinyl)pyridine plays a role in the field of inorganic chemistry, specifically in the study of iron(II) complexes. These complexes exhibit spin-crossover equilibria and phase changes, which are crucial for understanding magnetic properties in materials. Research shows that oxidized sulfur centers in these complexes stabilize their low spin states (Cook et al., 2015).

Synthesis of Novel 4-Substituted Pyridine Derivatives

The compound is used in synthesizing novel 4-alkoxy-, 4-alkylthio-, or 4-aryloxy-5-methyl-2-[1-(hydroxymethyl)-2-(1-naphthyl)-ethyl (or -ethenyl)]pyridine derivatives. These derivatives have shown reversible inhibitory activity against H+K+-ATPase, highlighting its potential in biological and medicinal applications (Niiyama et al., 1997).

Synthesis and Green Metric Evaluation

In pharmaceutical applications, this compound is used in the synthesis of Dexlansoprazole intermediates. This research focuses on modifying the synthesis process to enhance green metrics like atom economy and reaction mass efficiency, emphasizing environmentally friendly production methods (Gilbile et al., 2017).

Polymer Synthesis

This compound is integral in synthesizing various polymers. For example, it is used in creating poly(methylsulfonio-1,4-phenylenethio-1,4-phenylene triflate), which can be converted to engineering plastics like poly(thio-1,4-phenylene) (PPS). This showcases its significance in the field of materials science and engineering (Oyaizu et al., 2003).

Catalytic Stereoselective Michael Addition

The compound is utilized in catalyzing stereoselective Michael additions, a key reaction in organic chemistry. Its derivatives have shown efficiency in synthesizing various nitro carbonyl compounds, which are important in various synthetic pathways (Singh et al., 2013).

properties

IUPAC Name

4-methylsulfinylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-9(8)6-2-4-7-5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVLELBIMWJSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516289
Record name 4-(Methanesulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21948-76-5
Record name 4-(Methylsulfinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21948-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methanesulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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